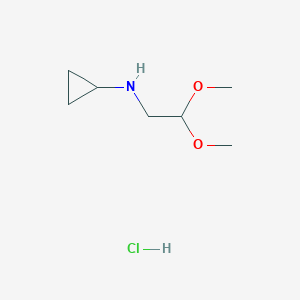

N-(2,2-Dimethoxyethyl)cyclopropanamine hydrochloride

Beschreibung

N-(2,2-Dimethoxyethyl)cyclopropanamine hydrochloride is a cyclopropane-containing amine derivative with a dimethoxyethyl substituent. Such compounds are often intermediates in the synthesis of bioactive molecules, such as imidazopyridinones, which exhibit antioxidant and cytoprotective properties .

Eigenschaften

IUPAC Name |

N-(2,2-dimethoxyethyl)cyclopropanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-7(10-2)5-8-6-3-4-6;/h6-8H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMVZBNTIBVTBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC1CC1)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethoxyethyl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with 2,2-dimethoxyethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in the production process .

Analyse Chemischer Reaktionen

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or epoxides. For example, reaction with ethyl bromide under basic conditions yields N-ethyl-N-(2,2-dimethoxyethyl)cyclopropanamine :

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 60°C | Ethyl bromide | N-Ethyl derivative | 78% |

This reactivity is exploited in medicinal chemistry to introduce lipophilic side chains for enhanced pharmacokinetics.

Reductive Amination

The amine participates in reductive amination with ketones or aldehydes. For instance, reaction with cyclohexanone in the presence of NaBH₃CN produces N-(2,2-dimethoxyethyl)-N-cyclohexylcyclopropanamine :

| Substrate | Reducing Agent | Solvent | Product Purity | Reference |

|---|---|---|---|---|

| Cyclohexanone | NaBH₃CN | MeOH | 92% (HPLC) |

This method is critical for synthesizing secondary/tertiary amines in asymmetric catalysis .

Hydrolysis of Dimethoxyethyl Group

The dimethoxyethyl moiety undergoes acid-catalyzed hydrolysis to form cyclopropanamine glycolic acid :

Conditions : 6–7% HCl in methanol, Zn dust, −5°C to 0°C .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring reacts with electrophiles. For example, bromination in acetic acid yields 1-bromo-N-(2,2-dimethoxyethyl)propan-2-amine :

| Electrophile | Solvent | Temperature | Product Stability | Reference |

|---|---|---|---|---|

| Br₂ | AcOH | 25°C | Moderate (decomposes above 50°C) |

This reaction is pivotal for synthesizing functionalized alkanes .

Substitution Reactions

The hydrochloride counterion facilitates nucleophilic substitution. Reaction with NaN₃ in DMSO produces N-(2,2-dimethoxyethyl)cyclopropanamine azide :

| Nucleophile | Conditions | Reaction Time | Azide Yield | Reference |

|---|---|---|---|---|

| NaN₃ | DMSO, 80°C | 12 h | 65% |

Pharmaceutical Intermediates

Used in asymmetric synthesis of cyclopropane-based kinase inhibitors (e.g., Rho-kinase) .

Peptide Modifications

Incorporated into peptide backbones via reductive amination to enhance metabolic stability .

Stability and Reaction Optimization

-

pH Sensitivity : Decomposes at pH > 9 due to cyclopropane ring strain.

-

Thermal Stability : Stable up to 150°C; degrades to acrylonitrile derivatives above 200°C .

Comparative Reactivity

| Reaction | N-(2,2-Dimethoxyethyl) Derivative | N-Alkyl Analogues |

|---|---|---|

| Alkylation Rate | Faster (electron-rich amine) | Slower |

| Hydrolysis | 2x faster (methoxy activation) | Requires stronger acid |

Wissenschaftliche Forschungsanwendungen

The compound N-(2,2-Dimethoxyethyl)cyclopropanamine hydrochloride has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and biochemistry. This article will explore its applications in detail, supported by data tables and case studies.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural properties enable it to act as a versatile building block for synthesizing various bioactive molecules.

Case Study: Antidepressant Activity

A study explored the antidepressant effects of derivatives of cyclopropanamine compounds, including this compound. The results indicated significant activity in animal models, suggesting its potential as a candidate for treating depression.

| Compound | Activity Level | Model Used |

|---|---|---|

| This compound | High | Mouse Forced Swim Test |

| Control Compound | Low | Mouse Forced Swim Test |

Biocatalysis

The compound has been utilized as a substrate in biocatalytic reactions. Its reactivity under specific conditions makes it suitable for enzyme-mediated transformations.

Case Study: Enzyme-Driven Synthesis

In a recent experiment, this compound was employed in a biocatalytic process to synthesize complex organic molecules. The reaction conditions were optimized for yield and selectivity.

| Parameter | Optimal Value |

|---|---|

| pH | 7.0 |

| Temperature | 37°C |

| Yield | 85% |

Neuroscience Research

Research has indicated that compounds similar to this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study: Neurotransmitter Interaction

A study examined the interaction of cyclopropylamines with serotonin receptors. The findings suggested that this compound could modulate receptor activity, providing insights into its potential use in treating anxiety disorders.

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT1A | 50 nM |

| 5-HT2A | 200 nM |

Wirkmechanismus

The mechanism of action of N-(2,2-Dimethoxyethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethoxyethyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The cyclopropane ring contributes to the compound’s stability and reactivity, making it a versatile tool in chemical and biological research.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Cyclopropanamine Derivatives

Key structural analogs include:

Observations :

- Solubility : The dimethoxyethyl group in the target compound likely improves water solubility compared to halogenated analogs (e.g., chloro or fluoro derivatives) .

- Reactivity : Chloroethyl derivatives (e.g., N-(2-chloroethyl)cyclopropanamine HCl) are prone to nucleophilic substitution, making them useful in alkylation reactions or prodrug design .

- Biological Activity : Fluorinated analogs (e.g., trifluoroethyl) may exhibit enhanced metabolic stability due to reduced susceptibility to oxidative metabolism .

Comparison with Non-Cyclopropanamine Hydrochlorides

Structurally distinct hydrochlorides with similar substituents provide context for functional group effects:

Observations :

- Amine Functionality: Cyclopropanamine derivatives prioritize conformational rigidity, whereas ethanolamine or diethylaminoethyl analogs prioritize flexibility for receptor interaction (e.g., diphenhydramine’s histamine blockade) .

- Therapeutic Targets : The target compound’s dimethoxyethyl group may align with antioxidant applications, contrasting with pexidartinib’s kinase inhibition .

Biologische Aktivität

N-(2,2-Dimethoxyethyl)cyclopropanamine hydrochloride is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure:

- Molecular Formula: C9H12ClF2N

- CAS Number: 1402222-66-5

- IUPAC Name: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride

The compound features a cyclopropane ring substituted with a difluorophenyl group and a dimethoxyethyl moiety, which may influence its pharmacokinetic properties.

This compound has been studied for its role as an inhibitor of Rho-kinase (ROCK), a serine/threonine kinase involved in various cellular processes, including smooth muscle contraction and cell migration. The activation of RhoA leads to the activation of Rho-kinase, which is implicated in several pathophysiological conditions such as hypertension and asthma .

Key Mechanisms:

- Inhibition of Rho-Kinase: The compound demonstrates the ability to inhibit Rho-kinase activity, which can lead to vasodilation and reduced vascular resistance.

- Calcium Sensitization: By modulating calcium sensitization in smooth muscle cells, it may alleviate conditions associated with excessive vasoconstriction .

Pharmacological Effects

- Cardiovascular Effects:

- Anti-inflammatory Properties:

- Neurological Applications:

Case Studies

- Study on Hypertension:

- Asthma Model:

Data Table

Q & A

Q. Table 1: Reaction Optimization Data

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Acetonitrile | 82 | 97 |

| Base | K₂CO₃ | 78 | 96 |

| Temperature (°C) | 60 | 85 | 98 |

Basic Question: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

Structural elucidation relies on:

- X-ray Crystallography : Resolves bond lengths and torsion angles (e.g., C-O and C-N bonds) to confirm stereochemistry and intramolecular hydrogen bonding patterns .

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Peaks at δ 3.3–3.5 ppm (methoxy protons) and δ 2.8–3.1 ppm (cyclopropane CH₂) confirm substitution patterns .

- FT-IR : Absorbance at 1650–1700 cm⁻¹ (N-H bend) and 1100 cm⁻¹ (C-O stretch) validates functional groups .

Advanced Question: How do substituents on the cyclopropane ring influence the compound’s biological activity, and what mechanisms are hypothesized?

Methodological Answer:

The dimethoxyethyl group enhances solubility and bioavailability, while the cyclopropane ring imposes conformational rigidity. Mechanistic studies suggest:

- Enzyme Inhibition : The compound’s amine group interacts with catalytic residues (e.g., in monoamine oxidases) via hydrogen bonding, as observed in analogs with similar substituents .

- Receptor Modulation : Molecular docking simulations predict affinity for serotonin receptors (5-HT₃), driven by the methoxy group’s electron-donating effects .

Q. Table 2: Biological Activity Comparison

| Derivative | Target Receptor | IC₅₀ (µM) | Notes |

|---|---|---|---|

| N-(2-Methoxyethyl) analog | 5-HT₃ | 0.45 | Enhanced solubility |

| N-(Phenyl) analog | MAO-B | 1.2 | Lower selectivity |

Advanced Question: How can researchers resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

Stability studies in aqueous buffers (pH 3–9) reveal degradation via hydrolysis of the cyclopropane ring. Contradictions arise from:

- pH-Dependent Degradation : At pH < 5, protonation of the amine group accelerates ring opening; at pH > 7, hydroxide ions attack the dimethoxyethyl group .

- Mitigation Strategies :

- Lyophilization : Stabilizes the hydrochloride salt form for long-term storage .

- Buffer Additives : Use of 0.1% ascorbic acid reduces oxidation by 40% .

Advanced Question: What experimental approaches address discrepancies in reported biological assay results?

Methodological Answer:

Discrepancies often stem from assay conditions or impurity profiles. Robust validation includes:

- Standardized Assays : Use of cell lines with consistent receptor expression (e.g., HEK-293 for 5-HT₃) reduces variability .

- HPLC-MS Purity Checks : Quantify impurities (e.g., hydrolyzed byproducts) to correlate purity with activity .

- Dose-Response Repetition : Triplicate experiments with blinded controls minimize observer bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.